molecular formula C20H14ClN3O3 B243307 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

Numéro de catalogue B243307
Poids moléculaire: 379.8 g/mol
Clé InChI: FJRSISPKCBOQQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP inhibitors are a class of drugs that have shown great potential in cancer therapy by selectively targeting cancer cells with defects in DNA repair pathways. BMN-673 is a potent PARP inhibitor that has demonstrated significant anticancer activity in preclinical and clinical studies.

Mécanisme D'action

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair pathways. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to be a highly potent PARP inhibitor, with greater selectivity for PARP-1 and PARP-2 enzymes compared to other PARP inhibitors.
Biochemical and Physiological Effects
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. In clinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant anticancer activity, with objective response rates ranging from 26% to 50% in patients with advanced solid tumors.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide also has some limitations, including its limited solubility in water and its potential for off-target effects at higher doses.

Orientations Futures

There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide and PARP inhibitors in cancer therapy. One area of research is the development of combination therapies that target multiple DNA repair pathways. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which could help to better select patients for treatment. Additionally, the development of more potent and selective PARP inhibitors, such as N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, could lead to improved outcomes for patients with cancer.

Méthodes De Synthèse

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 2-bromo-1-(chloromethyl)benzene to form 3-chloro-4-methoxy-N-(2-(2-bromo-1-(chloromethyl)phenyl)ethyl)aniline. This intermediate is then reacted with 2-aminonicotinic acid to form N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide.

Applications De Recherche Scientifique

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been extensively studied in preclinical and clinical studies for its potential use in cancer therapy. PARP inhibitors have shown great promise in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated cancers. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has demonstrated significant anticancer activity in preclinical studies, including in BRCA-mutated breast and ovarian cancers. Clinical studies have also shown promising results, with N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide demonstrating significant activity in patients with advanced solid tumors.

Propriétés

Formule moléculaire

C20H14ClN3O3

Poids moléculaire

379.8 g/mol

Nom IUPAC

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3/c1-26-17-6-4-12(9-15(17)21)20-24-16-10-14(5-7-18(16)27-20)23-19(25)13-3-2-8-22-11-13/h2-11H,1H3,(H,23,25)

Clé InChI

FJRSISPKCBOQQN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

SMILES canonique

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.